molecular formula C7H11NO B13057691 (1R)-1-(3-Furyl)propylamine

(1R)-1-(3-Furyl)propylamine

Cat. No.: B13057691
M. Wt: 125.17 g/mol
InChI Key: OSAFTHIOPIVQPO-SSDOTTSWSA-N
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Description

(1R)-1-(3-Furyl)propylamine: is an organic compound featuring a furan ring attached to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available furfural and a suitable amine.

    Reaction Steps:

    Industrial Production Methods: Industrial production may involve catalytic hydrogenation and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation to form various furan derivatives.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Furan carboxylic acids.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its amine group.

Medicine:

    Drug Development: Potential precursor for pharmaceuticals targeting neurological conditions.

Industry:

    Polymer Synthesis: Can be used in the synthesis of polymers with specific properties.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Interaction: The amine group can interact with enzyme active sites, potentially inhibiting their activity.

    Receptor Binding: May bind to specific receptors in biological systems, altering signal transduction pathways.

Comparison with Similar Compounds

    (1R)-1-(2-Furyl)propylamine: Similar structure but with the furan ring in a different position.

    (1R)-1-(4-Furyl)propylamine: Another isomer with the furan ring in the 4-position.

Uniqueness:

    Positional Isomerism: The position of the furan ring can significantly affect the compound’s reactivity and biological activity.

    Stereochemistry: The (1R) configuration may confer specific interactions with chiral environments in biological systems.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(1R)-1-(furan-3-yl)propan-1-amine

InChI

InChI=1S/C7H11NO/c1-2-7(8)6-3-4-9-5-6/h3-5,7H,2,8H2,1H3/t7-/m1/s1

InChI Key

OSAFTHIOPIVQPO-SSDOTTSWSA-N

Isomeric SMILES

CC[C@H](C1=COC=C1)N

Canonical SMILES

CCC(C1=COC=C1)N

Origin of Product

United States

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